Ethyl 2,3-dimethylazirine-2-carboxylate

Description

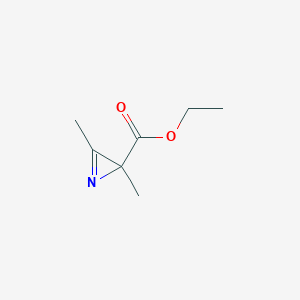

Ethyl 2,3-dimethylazirine-2-carboxylate is a strained heterocyclic compound containing a three-membered azirine ring (a nitrogen-containing analog of cyclopropane) substituted with two methyl groups and an ester functional group. The azirine ring’s high ring strain and electron-deficient nature make it reactive, particularly in cycloaddition reactions and as a precursor to bioactive molecules. Its ester moiety enhances solubility in organic solvents, facilitating synthetic applications.

Properties

CAS No. |

14369-89-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethyl 2,3-dimethylazirine-2-carboxylate |

InChI |

InChI=1S/C7H11NO2/c1-4-10-6(9)7(3)5(2)8-7/h4H2,1-3H3 |

InChI Key |

KKULBWQWJAGWFK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(C(=N1)C)C |

Canonical SMILES |

CCOC(=O)C1(C(=N1)C)C |

Synonyms |

2H-Azirine-2-carboxylicacid,2,3-dimethyl-,ethylester(8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,3-dimethylazirine-2-carboxylate with analogous azirine derivatives and related heterocycles, focusing on reactivity, stability, and functional group contributions.

Comparison with Ethyl 1,9-Dihydroxyacridine-2-Carboxylate

Comparison with 2-Methyl-1,3-Dioxolane (CAS 497-26-7)

2-Methyl-1,3-dioxolane is a five-membered cyclic ether with a methyl substituent. Unlike the azirine compound, its oxygen-containing ring is less strained and more stable. Dioxolanes are commonly used as solvents or protecting groups, whereas azirines are typically reactive intermediates. The CAS registry entry for 2-methyl-1,3-dioxolane (497-26-7) confirms its well-established industrial role, contrasting with the niche research applications of azirine derivatives .

Comparison with 2-Ethyl-2-Methyl-1,3-Dioxolane (CAS 126-39-6)

This compound shares structural motifs (ester-like oxygen atoms and alkyl substituents) but lacks the azirine ring’s nitrogen and strain. Its systematic name, 1,3-Dioxolane, 2-ethyl-2-methyl-, reflects a saturated ring system with minimal reactivity compared to the azirine’s electrophilic character .

Key Research Findings and Limitations

- Reactivity : this compound’s ring strain facilitates [2+1] or [3+2] cycloadditions, unlike the inertness of dioxolanes .

- Synthesis Challenges : Azirines often require specialized conditions (e.g., photolysis or transition-metal catalysis) due to their instability, whereas dioxolanes are synthesized via milder acid-catalyzed cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.